3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride
Overview
Description
3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H16ClNO·HCl It is a derivative of piperidine, a six-membered heterocyclic amine, and features a chlorophenoxy group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride typically involves the reaction of 3-chlorophenol with piperidine in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The general reaction scheme is as follows:
Formation of Intermediate: 3-chlorophenol reacts with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrochloride Formation: The intermediate is treated with hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenoxy ketones or acids, while substitution reactions can produce a variety of substituted piperidine derivatives.
Scientific Research Applications
3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The chlorophenoxy group can interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-2-methylpropyl)piperidine hydrochloride
- 3-[(3-Pyridinylmethoxy)methyl]piperidine
- 4-(2-Chlorophenoxy)piperidine hydrochloride
Uniqueness
3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, differentiating it from other piperidine derivatives.
Properties
IUPAC Name |
3-[(3-chlorophenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c13-11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10;/h1,4-5,7,10,14H,2-3,6,8-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIQUQBFERUTJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC(=CC=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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